Ethyl (cyanomethyl)glycinate Ethyl (cyanomethyl)glycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18137359
InChI: InChI=1S/C6H10N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2,4-5H2,1H3
SMILES:
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol

Ethyl (cyanomethyl)glycinate

CAS No.:

Cat. No.: VC18137359

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (cyanomethyl)glycinate -

Specification

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
IUPAC Name ethyl 2-(cyanomethylamino)acetate
Standard InChI InChI=1S/C6H10N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2,4-5H2,1H3
Standard InChI Key HJHAOMCORINKOB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CNCC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

ECMG is characterized by an ethyl ester group linked to a glycine backbone, with a cyanomethyl substituent on the amino nitrogen. Its IUPAC name, ethyl 2-[(cyanomethyl)amino]acetate, reflects this structure. Key features include:

  • Molecular weight: 142.16 g/mol .

  • SMILES notation: \text{CCOC(=O)CNCC#N} .

  • InChIKey: HJHAOMCORINKOB-UHFFFAOYSA-N\text{HJHAOMCORINKOB-UHFFFAOYSA-N} .

The presence of both ester and nitrile groups confers unique electronic properties, enabling participation in diverse reactions such as nucleophilic substitutions and cycloadditions.

Physical Properties

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point348.3 ± 22.0 °C (760 mmHg)
Solubility>1000 g/L (20 °C in water)
Melting PointNot reported

The compound’s solubility in polar solvents like ethanol and dimethylformamide (DMF) facilitates its use in solution-phase reactions .

Synthesis Methods

Copper-Catalyzed Asymmetric Cyanoalkylation

A groundbreaking method involves copper-catalyzed C(sp³)-H functionalization of glycine derivatives. Cycloalkanone oxime esters react with ECMG precursors under chiral phosphine ligands (e.g., (S)-Phanephos), achieving enantioselectivities up to 93% . Key conditions:

  • Catalyst: Cu(MeCN)4PF6\text{Cu(MeCN)}_4\text{PF}_6 (10 mol%).

  • Temperature: 0°C.

  • Yield: 80% .

Protection-Deprotection Strategies

ECMG derivatives are synthesized via amino group protection using reagents like di(tert-butyl)dicarbonate (Boc) or ethyl chloroformate. For example, ethyl N-(6-substituted pyrimidin-4-yl)glycinates undergo cyclization to pyrrolo[2,3-d]pyrimidines, critical in antibiotic development .

Scalable Industrial Routes

Patent WO2004037772A1 outlines a scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride, emphasizing cost-effective steps like ethanol recovery and recrystallization .

Applications in Organic Synthesis

Peptide Modification

ECMG enables late-stage peptide functionalization. For instance, copper-mediated cyanoalkylation of pentapeptides (e.g., Gly-Leu-Phe-Ser-Lys) yields modified peptides with >20:1 diastereoselectivity, aiding drug discovery .

Heterocycle Construction

ECMG serves as a precursor for nitrogen-rich heterocycles:

  • Pyrrolopyrimidines: Cyclization with 5-cyano-2-methylthiopyrimidines forms antitumor agents .

  • Furan-2,4-dicarboxylates: Reaction with (E)-ethyl 3-aryl-2-cyanoacrylates yields polysubstituted furans (50–57% yield), validated by X-ray crystallography .

Catalytic Reagents

The modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, suppresses racemization in peptide synthesis, achieving 94% yield in solid-phase oligopeptide assembly .

ParameterRecommendation
Temperature2–8°C
EnvironmentDry, inert atmosphere
StabilityStable for 24 months if sealed

Recent Advancements

Enantioselective Catalysis

Recent work optimizes chiral ligands for ECMG-based reactions. For example, (S)-An-Phanephos improves enantioselectivity in β-lactam synthesis, achieving 90% yield at 25°C .

Green Chemistry Approaches

Microwave-assisted recombination of ECMG byproducts (e.g., oxyma and trichlorobenzoic acid) reduces thionyl chloride usage, enhancing sustainability .

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